Gd-Dtpa-hpdp - 133019-01-9

Gd-Dtpa-hpdp

Catalog Number: EVT-1207339
CAS Number: 133019-01-9
Molecular Formula: C17H29GdN4O16P2
Molecular Weight: 764.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Gd-DTPA-hpdp is classified as a gadolinium-based contrast agent. It falls under the category of chelates, where gadolinium ions are tightly bound within a chelating ligand framework, minimizing toxicity while maximizing imaging efficacy. The compound is synthesized from its precursors, primarily diethylenetriamine pentaacetic acid and hydroxypyridinone derivatives, which contribute to its unique properties.

Synthesis Analysis

Methods and Technical Details

The synthesis of Gd-DTPA-hpdp typically involves several key steps:

  1. Preparation of DTPA: Diethylenetriamine pentaacetic acid is first synthesized through the reaction of diethylenetriamine with an excess of acetic anhydride.
  2. Formation of Hydroxypyridinone Ligand: Hydroxypyridinone derivatives are synthesized separately, often through acylation reactions that introduce hydroxypyridinone functionalities into a suitable precursor.
  3. Chelation Reaction: The final step involves mixing the prepared DTPA with gadolinium ions in a controlled environment, allowing for the formation of the Gd-DTPA-hpdp complex. This process may require specific pH conditions and temperature control to ensure complete chelation.

Characterization techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are employed to confirm the successful synthesis and structural integrity of the compound .

Molecular Structure Analysis

Structure and Data

The molecular structure of Gd-DTPA-hpdp features a central gadolinium ion coordinated by the nitrogen and oxygen atoms from both the DTPA ligand and hydroxypyridinone moiety. This configuration enhances the stability and solubility of the complex in physiological conditions.

  • Molecular Formula: C18_{18}H24_{24}GdN3_{3}O8_{8}
  • Molecular Weight: Approximately 485.7 g/mol
  • Coordination Geometry: The gadolinium ion typically exhibits an eight-coordinate geometry due to the binding sites available from both ligands.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving Gd-DTPA-hpdp include:

  1. Chelation Reaction: The formation of Gd-DTPA-hpdp is characterized by the coordination between gadolinium ions and the donor atoms in DTPA and hydroxypyridinone.
  2. Hydrolysis Reactions: In aqueous environments, Gd-DTPA-hpdp can undergo hydrolysis, which may affect its relaxivity properties in MRI applications.
  3. Decomposition Pathways: Under certain conditions (e.g., high temperatures or extreme pH), Gd-DTPA-hpdp may decompose, releasing free gadolinium ions, which can be toxic.
Mechanism of Action

Process and Data

The mechanism by which Gd-DTPA-hpdp enhances MRI imaging involves several processes:

  1. Relaxation Enhancement: The presence of gadolinium ions shortens T1 relaxation times in nearby water protons, leading to increased signal intensity on T1-weighted MRI images.
  2. Targeting Mechanism: The hydroxypyridinone functional group can facilitate specific binding to certain biological targets (e.g., tumor cells), enhancing contrast specifically in pathological tissues.
  3. Pharmacokinetics: Following administration, Gd-DTPA-hpdp exhibits rapid distribution in tissues, with its pharmacokinetics influenced by factors such as blood flow and tissue permeability.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white to off-white powder or crystalline solid.
  • Solubility: Highly soluble in water due to its ionic nature.

Chemical Properties

  • Stability: Chemically stable under physiological conditions but sensitive to extreme pH levels.
  • Relaxivity: Exhibits high relaxivity values, which are crucial for effective imaging; typical values range from 4 to 6 mM1^{-1}s1^{-1} depending on concentration and conditions .
Applications

Scientific Uses

Gd-DTPA-hpdp is primarily utilized in:

  • Magnetic Resonance Imaging: As a contrast agent for enhancing image quality during MRI scans, particularly in oncology for tumor detection and characterization.
  • Research Applications: Used in preclinical studies to evaluate tumor microenvironments, pharmacokinetics, and biodistribution patterns in various animal models .
  • Targeted Imaging: Investigated for its potential use in targeted imaging protocols that improve specificity for cancerous tissues compared to non-targeted agents like standard Gadolinium-diethylenetriamine pentaacetic acid.

Through these applications, Gd-DTPA-hpdp demonstrates significant potential in advancing diagnostic imaging techniques and improving patient outcomes in clinical settings.

Introduction to Gadolinium-Based Contrast Agents (GBCAs)

Historical Development of GBCAs in Magnetic Resonance Imaging (MRI)

The evolution of gadolinium-based contrast agents (GBCAs) represents a transformative advancement in diagnostic imaging. The foundational breakthrough occurred in the early 1980s when researchers at Schering AG (now Bayer HealthCare) developed gadopentetate dimeglumine (Gd-DTPA), the first clinically viable GBCA. This innovation stemmed from the recognition that gadolinium’s paramagnetic properties—specifically its seven unpaired electrons and high magnetic moment—could significantly alter proton relaxation times (T1 and T2) in tissues, thereby enhancing image contrast [1] [9]. The first human injection of Gd-DTPA occurred on November 10, 1983, in Berlin as part of a Phase I trial, demonstrating uniform bladder enhancement without complications [1]. By 1988, Gd-DTPA (marketed as Magnevist®) received regulatory approval in the United States, Germany, and Japan, becoming the cornerstone for contrast-enhanced MRI (CE-MRI) [1] [9].

Early clinical studies rapidly validated Gd-DTPA’s utility. Investigations in 1988 confirmed its efficacy in brain tumor imaging, where it improved tumor demarcation, highlighted internal architecture (e.g., vessels and necrosis), and detected leptomeningeal spread unseen on unenhanced MRI or CT [3] [7]. Pediatric studies in 1989 further extended its applications, demonstrating enhanced visualization of childhood brain tumors and establishing safety in younger populations [7]. These pioneering studies catalyzed the development of eight additional GBCAs over the next 25 years, collectively facilitating over 300 million CE-MRI procedures globally [1].

Table 1: Key Milestones in GBCA Development

YearEventSignificance
1983First human injection of Gd-DTPA (Berlin)Phase I trial demonstrating safety and biodistribution [1]
1984Publication of first patient studies with Gd-DTPAConfirmed contrast enhancement in cerebral, liver, and bladder tumors [9]
1988Multi-national approval of Gd-DTPA (Magnevist®)First commercially available GBCA for clinical MRI [1] [9]
1989Pediatric validation of Gd-DTPA for brain tumorsExpanded applications to childhood CNS malignancies [7]
1990s-2000sDevelopment of macrocyclic and organ-specific agentsAddressed stability and tissue-targeting needs [1] [6]

Chemical Classification of GBCAs: Linear vs. Macrocyclic Agents

GBCAs are chemically classified based on their ligand architecture and charge, critically influencing their stability and clinical performance. The primary distinction lies in ligand topology:

  • Linear Agents: Feature an open-chain ligand that wraps around the gadolinium ion (Gd³⁺) in a flexible, elongated structure. Examples include Gd-DTPA (gadopentetate) and its derivatives like Gd-DTPA-BMA (gadodiamide).
  • Macrocyclic Agents: Utilize a rigid, preorganized cage-like ligand (e.g., DOTA or BT-DO3A) that encapsulates Gd³⁺ in a central cavity, forming a more stable complex [1] [6] [10].

Charge further subdivides these categories:

  • Ionic Agents: Carry a net negative charge (e.g., Gd-DTPA²⁻), enhancing thermodynamic stability via electrostatic attraction between Gd³⁺ and the ligand.
  • Non-Ionic Agents: Electroneutral (e.g., gadodiamide), relying solely on coordinate covalent bonds [1] [9].

The stability of GBCAs—quantified by conditional stability constants (log Kcond) and dissociation kinetics—varies significantly:

  • Macrocyclic agents (e.g., gadoterate meglumine, log Kcond = 19.3) exhibit dissociation half-lives exceeding 1,000 years at physiological pH.
  • Linear agents (e.g., gadopentetate, log Kcond = 18.4) dissociate faster (half-life: 5–7 days), increasing gadolinium release risk [1] [10].

Table 2: Structural and Stability Properties of Select GBCAs

TypeChargeExample (Trade Name)Ligand StructureConditional Stability (log Kcond)Kinetic Stability (pH 7.4)
Linear Ionic-2Gd-DTPA (Magnevist®)Open-chain18.45–7 days
Linear Non-Ionic0Gd-DTPA-BMA (Omniscan®)Open-chain14.9<5 seconds
Macrocyclic Ionic-1Gd-DOTA (Dotarem®)Preformed cage19.3>1,000 years
Macrocyclic Non-Ionic0Gd-HP-DO3A (ProHance®)Preformed cage17.2>1,000 years

Role of Gd-DTPA Derivatives in Modern Diagnostic Imaging

Gd-DTPA derivatives, including targeted probes like Gd-DTPA-HPDP, address limitations of early extracellular agents by enabling molecular-specific imaging. Gd-DTPA-HPDP exemplifies this evolution, engineered as a protein-binding agent that transiently binds serum albumin. This binding extends intravascular residence time and increases rotational correlation time, amplifying its relaxivity (r1) by 200–300% compared to non-protein-binding agents [4] [10]. Such properties make it ideal for vascular imaging applications:

  • MR Angiography (MRA): Enhances signal-to-noise ratio in arterial structures, enabling high-resolution mapping of stenosis or aneurysms without ionizing radiation [10].
  • Perfusion Imaging: Captures dynamic blood-flow characteristics in tumors or ischemic tissues [9].

Beyond vascular imaging, Gd-DTPA derivatives serve as platforms for biochemical functionalization. By conjugating Gd-DTPA to peptides, antibodies, or enzymes, agents can target specific biomarkers (e.g., fibrin in thrombi or receptors on tumor cells) [4] [6]. This molecular targeting shifts CE-MRI from purely anatomical assessment toward pathophysiological characterization.

Technological synergies further augment their utility:

  • High-Field MRI (≥3T): Exploits the field-dependent relaxivity of Gd-DTPA derivatives to improve contrast resolution [1] [6].
  • Quantitative Imaging: Facilitates pharmacokinetic modeling of tissue permeability (Ktrans) or extracellular volume fraction (ve), providing biomarkers for treatment response [9].

Table 3: Relaxivity Properties of Gd-DTPA Derivatives vs. Other GBCAs

Contrast AgentStructureRelaxivity (r1, L/mmol·s) at 1.5TProtein BindingPrimary Clinical Use
Gd-DTPA (Magnevist®)Linear ionic3.7–3.9NoneGeneral extracellular imaging
Gd-DTPA-HPDPLinear ionic8.0–9.0TransientVascular imaging
Gd-BOPTA (MultiHance®)Linear ionic5.5–6.0WeakLiver and vascular imaging
Gd-EOB-DTPA (Primovist®)Linear ionic6.2–6.9Hepatocyte uptakeLiver-specific imaging
Gd-DOTA (Dotarem®)Macrocyclic ionic3.5–3.9NoneGeneral extracellular imaging

Gd-DTPA-HPDP’s design exemplifies how chelator biochemistry bridges diagnostic efficacy and safety. Its DTPA backbone ensures efficient Gd³⁺ chelation, while the HPDP moiety enables reversible albumin binding. This balance maintains diagnostic performance while mitigating dissociation risks inherent to early linear agents [4] [6]. Consequently, Gd-DTPA derivatives remain integral to advancing precision MRI paradigms.

Properties

CAS Number

133019-01-9

Product Name

Gd-Dtpa-hpdp

IUPAC Name

2-[2-[bis(carboxylatomethyl)amino]ethyl-[2-[carboxylatomethyl-[2-[(3-hydroxy-3,3-diphosphonatopropyl)amino]-2-oxoethyl]amino]ethyl]amino]acetate;gadolinium(3+);hydron

Molecular Formula

C17H29GdN4O16P2

Molecular Weight

764.6 g/mol

InChI

InChI=1S/C17H32N4O16P2.Gd/c22-12(18-2-1-17(31,38(32,33)34)39(35,36)37)7-20(9-14(25)26)5-3-19(8-13(23)24)4-6-21(10-15(27)28)11-16(29)30;/h31H,1-11H2,(H,18,22)(H,23,24)(H,25,26)(H,27,28)(H,29,30)(H2,32,33,34)(H2,35,36,37);/q;+3/p-3

InChI Key

WVZSYPBNCUZLCL-UHFFFAOYSA-K

SMILES

[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3]

Canonical SMILES

[H+].[H+].[H+].[H+].[H+].C(CNC(=O)CN(CCN(CCN(CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])CC(=O)[O-])C(O)(P(=O)([O-])[O-])P(=O)([O-])[O-].[Gd+3]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.